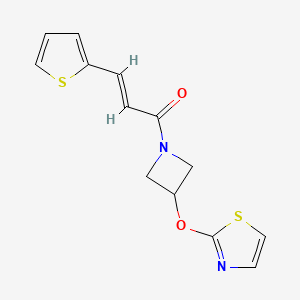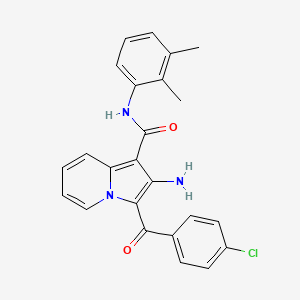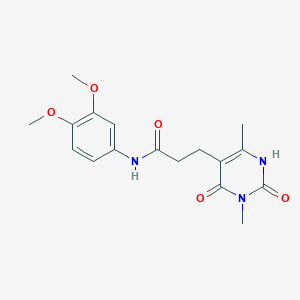
9-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Hydroxy-4-methoxyphenylacetic acid” is related to your query . It has the empirical formula C9H10O4 and a molecular weight of 182.17 .
Synthesis Analysis
There is a study on the synthesis of a related compound, “1-(4-hydroxy-3-methoxyphenyl)-2,3,4,9”, which involves the Michael addition of N-heterocycles to chalcones .
Molecular Structure Analysis
The molecular structure of a related compound, “3-Hydroxy-4-methoxycinnamic acid”, has been analyzed. It has the formula C10H10O4 and a molecular weight of 194.1840 .
Chemical Reactions Analysis
A study on the synthesis of “2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate” discusses the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst for the Michael addition of N-heterocycles to chalcones .
Physical And Chemical Properties Analysis
A study on “4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal” discusses its physical and chemical properties, including transparency, cut-off wavelength, emission property, thermal stability, and hardness behavior .
科学的研究の応用
- The compound exhibits high analgesic activity and low acute toxicity . It was synthesized from (+)- and (−)-α-pinenes, yielding stereoisomers with high optical purity. Notably, the (4S)-isomer demonstrated analgesic effects, while the (4R)-isomer did not. This finding highlights the importance of stereochemistry in its biological activity.
Analgesic Activity
Safety And Hazards
将来の方向性
特性
IUPAC Name |
9-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-24-15-9-8-11(10-14(15)23)18-19-12(21)4-2-6-16(19)25-17-7-3-5-13(22)20(17)18/h8-10,18,23H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRMATYFEMDDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2631912.png)

![6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2631915.png)
![1-[(1-Pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)
![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)

![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)
![(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2631925.png)
![5-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2631928.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631930.png)
![Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2631931.png)
![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)